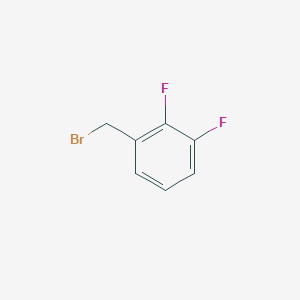

2,3-Difluorobenzyl bromide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBSGSZZESQDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333761 | |

| Record name | 2,3-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-94-2 | |

| Record name | 2,3-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Molecular Design

An In-depth Technical Guide to 2,3-Difluorobenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological characteristics. These modifications often lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, this compound (CAS No. 113211-94-2) has emerged as a critical reagent for introducing the 2,3-difluorobenzyl moiety, a structural motif of significant interest in the development of novel therapeutics and advanced materials.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical, field-proven insights grounded in established scientific principles.

Core Properties and Specifications

This compound, also known as α-Bromo-2,3-difluorotoluene, is a reactive electrophile valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 113211-94-2 | [4][5] |

| Molecular Formula | C₇H₅BrF₂ | [4][5][6] |

| Molecular Weight | 207.02 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.628 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n²⁰/D) | 1.527 - 1.529 | [4][8] |

| Flash Point | 90 °C (194 °F) - closed cup | [4][7][9] |

| Purity (typical) | ≥98% | [4] |

| Synonyms | α-Bromo-2,3-difluorotoluene | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound relies on the free-radical bromination of the corresponding toluene derivative, 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Underlying Principle: Free-Radical Halogenation

Free-radical halogenation proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.[10]

-

Initiation: A radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), induces the homolytic cleavage of a bromine source (e.g., Br₂ or N-bromosuccinimide) to generate bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,3-difluorotoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting 2,3-difluorobenzyl radical is stabilized by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of the bromine source to form the product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when two radicals combine.

A common and effective laboratory and industrial method employs N-bromosuccinimide (NBS) as the bromine source and AIBN or benzoyl peroxide as the radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane. An alternative, greener approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions, which avoids costly reagents and simplifies workup.[11]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by its reactivity as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2 Mechanism)

The reaction typically proceeds via a concerted, bimolecular Sₙ2 mechanism.[12] In this pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Key factors favoring the Sₙ2 pathway for this primary benzylic bromide include:

-

Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric hindrance, allowing easy access for the nucleophile.

-

Good Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating the reaction.

-

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[13]

Application in Drug Discovery: Synthesis of CXCR2 Antagonists

A compelling application of this compound is in the synthesis of antagonists for the human chemokine receptor CXCR2.[3] Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases, autoimmune disorders, and cancers, making it a significant therapeutic target.[3][14] The 2,3-difluorobenzyl moiety is incorporated into lead compounds to enhance binding affinity and optimize pharmacokinetic properties.[15]

Exemplary Protocol: N-Alkylation of a Pyrido[3,4-d]pyrimidine Core

The following protocol is adapted from the synthesis of a potent CXCR2 antagonist, demonstrating a typical Sₙ2 reaction with a nitrogen nucleophile.[3]

Reaction Scheme: (Self-created image representing the reaction described in the protocol)

Materials:

-

2-Mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.)

-

Potassium carbonate (K₂CO₃) (2.00 eq.)

-

This compound (1.00 eq.)

-

Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

-

To a solution of 2-mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.) in dry DMF, add potassium carbonate (2.00 eq.).

-

Causality: K₂CO₃ is a mild inorganic base used to deprotonate the thiol group, generating a more potent thiolate nucleophile. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.00 eq.) in dry DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

-

Upon completion, concentrate the reaction mixture in vacuo to remove the DMF.

-

Add water to the residue. The desired product, being organic and less soluble, will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with water, methanol (MeOH), and diethyl ether (Et₂O) to remove residual salts and impurities.

-

Dry the final product under vacuum to afford the 2-((2,3-difluorobenzyl)thio)pyrido[3,4-d]pyrimidin-4(3H)-one as a solid.[3] This reported procedure achieved a 92% yield.[3]

Safety, Handling, and Storage

This compound is a corrosive and combustible liquid that requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Classification: Skin Corrosion/Irritation, Category 1B.[4][5][9]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][5][9]

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[4]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4]

-

Long-term storage at 2-8°C is recommended.[8]

Conclusion

This compound is a high-value, versatile building block whose utility is firmly established in modern organic synthesis, particularly within drug discovery programs. Its straightforward synthesis via free-radical bromination and its predictable reactivity in Sₙ2 reactions make it an efficient tool for installing the 2,3-difluorobenzyl group. As demonstrated in the synthesis of CXCR2 antagonists, this moiety can be critical for achieving high potency and desirable drug-like properties. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to leverage this powerful reagent to its full potential in the creation of novel and impactful molecules.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. CAS:113211-94-2, 2,3-二氟溴苄-毕得医药 [bidepharm.com]

- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. | Advent [adventchembio.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 113211-94-2 this compound AKSci N577 [aksci.com]

- 9. This compound 98 113211-94-2 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 12. 113211-94-2|this compound|BLD Pharm [bldpharm.com]

- 13. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are the new molecules for CXCR2 antagonists? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluorobenzyl Bromide

Introduction: The Strategic Importance of 2,3-Difluorobenzyl Bromide

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agrochemical development.[1] Fluorine's high electronegativity and small atomic size can dramatically alter a compound's physical and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2] Within the arsenal of fluorinated building blocks, this compound (CAS No. 113211-94-2) emerges as a particularly valuable intermediate.[1] Its unique 1,2,3-substitution pattern on the aromatic ring offers a distinct electronic and steric profile compared to other isomers.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and analytical practices. It is intended for researchers and development scientists who require a practical, in-depth understanding of this key synthetic intermediate. The reactivity of the benzylic bromide makes it an excellent electrophile for nucleophilic substitution, allowing for the facile introduction of the 2,3-difluorobenzyl moiety into a wide array of molecular scaffolds.[3][4] This versatility has led to its use in the development of novel pharmaceuticals, such as kinase inhibitors and antiviral agents, as well as advanced agrochemicals and materials.[4][5]

Part 1: Synthesis Methodology

The most direct and industrially scalable synthesis of this compound involves the side-chain bromination of 2,3-Difluorotoluene. This transformation is a classic example of a free-radical halogenation reaction, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Synthetic Workflow Overview

The synthesis proceeds from the commercially available starting material, 2,3-Difluorotoluene, to the final product through a single-step radical bromination, followed by a standard aqueous work-up and purification.

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Free-Radical Chain Bromination

The side-chain bromination of toluene derivatives proceeds via a free-radical chain mechanism.[6] N-Bromosuccinimide (NBS) is the preferred brominating agent for this reaction, as it maintains a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which suppresses competing electrophilic aromatic substitution on the benzene ring.[7] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light.[8]

The mechanism consists of three key stages: initiation, propagation, and termination.[9]

Caption: The three stages of the free-radical bromination mechanism.

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals react with trace amounts of HBr present to generate the key bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,3-difluorotoluene. This is the rate-determining step and selectively forms the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methods for benzylic bromination.[10][11]

Reagents & Equipment:

-

2,3-Difluorotoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Separatory funnel, standard glassware

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluorotoluene (1.0 eq) and carbon tetrachloride (approx. 2-3 mL per mmol of toluene).

-

Addition of Reagents: Add N-Bromosuccinimide (1.05-1.1 eq). The slight excess ensures complete consumption of the starting material. Finally, add the radical initiator, AIBN (0.02-0.05 eq).

-

Causality: Using a stoichiometric amount of NBS provides the bromine source. A catalytic amount of AIBN is sufficient to initiate the chain reaction. CCl₄ is a classic solvent for radical reactions due to its inertness.[10]

-

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a UV lamp, position it close to the flask. Monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid succinimide (a byproduct, less dense than CCl₄) is observed floating at the surface.

-

Work-up: a. Cool the reaction mixture to room temperature, then cool further in an ice bath. b. Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄. c. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bisulfite (to quench any remaining bromine), water, and brine.

-

Self-Validation: The disappearance of the orange/brown bromine color upon washing with sodium bisulfite confirms the quenching of the excess brominating agent.

-

-

Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation. b. The crude product is a pale yellow oil. Purify by vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.[3]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[12] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Hazards: Causes severe skin burns and eye damage (H314). It is a lachrymator, causing irritation and tearing.[12] Combustible liquid.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and bases.[14]

-

Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[14]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[12] For eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention in all cases of exposure.

Part 2: Characterization and Data Analysis

Confirming the identity and purity of the synthesized this compound is achieved through a combination of physical measurements and spectroscopic analysis.

Characterization Workflow

Caption: Logical workflow for the analytical characterization of the product.

Physical Properties

The following table summarizes key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 113211-94-2 | |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Colorless to light yellow liquid | [3][15] |

| Density | 1.628 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.528 | |

| Flash Point | 90 °C (194 °F) - closed cup |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy Proton NMR is used to confirm the structure by showing the chemical environment of the hydrogen atoms.[16]

-

Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.5-4.7 ppm . This signal is deshielded due to the adjacent electronegative bromine atom and the aromatic ring.

-

Aromatic Protons (-C₆H₃-): Three protons are expected in the aromatic region, typically between δ 7.0-7.5 ppm . Due to the fluorine atoms, these protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR Spectroscopy Carbon NMR provides information about the carbon skeleton.[16] A key feature will be the carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into doublets or doublet of doublets.

-

Benzylic Carbon (-CH₂Br): Expected around δ 30-35 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-155 ppm ).

-

The two carbons directly bonded to fluorine (C-2, C-3) will show large one-bond C-F coupling constants (¹JCF ≈ 245-255 Hz) and will appear as doublets.

-

Other aromatic carbons will show smaller two- or three-bond C-F couplings.

-

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.[17]

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H bonds |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1280 | C-F stretch | Strong absorption characteristic of aryl fluorides |

| 600-500 | C-Br stretch | Characteristic of alkyl bromides[17] |

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and can confirm the elemental composition.

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z 206 (for C₇H₅⁷⁹BrF₂) and m/z 208 (for C₇H₅⁸¹BrF₂).[18][19] This isotopic signature is definitive for a monobrominated compound.

-

Fragmentation: A prominent fragment will be the loss of the bromine atom, resulting in the [M-Br]⁺ peak at m/z 127 (the 2,3-difluorobenzyl cation).

Conclusion

This compound is a valuable synthetic building block whose preparation is readily achievable through the free-radical side-chain bromination of 2,3-Difluorotoluene. The use of N-bromosuccinimide and a radical initiator provides a selective and efficient method for this transformation. A robust characterization protocol employing NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the product's identity and purity, with the characteristic 1:1 isotopic pattern in the mass spectrum serving as a definitive marker. Adherence to strict safety protocols is paramount due to the corrosive and lachrymatory nature of the compound. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and verify this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. krc.cecri.res.in [krc.cecri.res.in]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | 113211-94-2 | TCI AMERICA [tcichemicals.com]

- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

2,3-Difluorobenzyl bromide chemical structure and IUPAC name

An In-Depth Technical Guide to 2,3-Difluorobenzyl Bromide: Structure, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique size and high electronegativity can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, this compound (CAS No: 113211-94-2) has emerged as a critical and versatile intermediate. Its distinct substitution pattern offers a powerful tool for chemists to introduce the 2,3-difluorobenzyl moiety, unlocking enhanced properties in target molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity and properties to its synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical Identity and Properties

A precise understanding of a reagent's properties is fundamental to its effective application. This section details the nomenclature, structure, and key physicochemical characteristics of this compound.

Nomenclature and Structure

-

Systematic IUPAC Name : 1-(Bromomethyl)-2,3-difluorobenzene

-

Common Name : this compound

-

Synonym : α-Bromo-2,3-difluorotoluene[1]

-

CAS Number : 113211-94-2[1]

-

Molecular Formula : C₇H₅BrF₂

-

Molecular Weight : 207.02 g/mol

Chemical Structure

The structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a bromomethyl group at position 1. The benzylic bromine is a highly effective leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.

Caption: Chemical structure of 1-(Bromomethyl)-2,3-difluorobenzene.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Form | Liquid | |

| Density | 1.628 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.528 | |

| Flash Point | 90 °C (194.0 °F) - closed cup | |

| Purity | >98.0% (GC) | [1] |

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the free-radical bromination of 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

General Synthetic Pathway: Free-Radical Bromination

The transformation involves three key stages: initiation, propagation, and termination. Initiation is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or photochemically with UV light. The propagation steps involve the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting benzyl radical with molecular bromine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound from 2,3-difluorotoluene via free-radical bromination.

Materials:

-

2,3-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluorotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality: NBS serves as the bromine source, providing a low, steady concentration of Br₂. AIBN is a thermal initiator that generates radicals upon heating, starting the chain reaction.

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by GC or TLC to track the consumption of the starting material. Causality: Heating provides the energy to initiate the radical chain reaction and maintain its propagation.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining Br₂), and finally with brine. Causality: These washing steps are critical for removing acidic byproducts and excess bromine, simplifying the final purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless to light-yellow liquid.

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

The reactivity of the benzylic bromide and the unique properties imparted by the difluorophenyl ring make this compound a valuable intermediate in several high-value research areas.

-

Pharmaceutical Drug Discovery : A primary application is in medicinal chemistry to synthesize drug candidates with improved pharmacokinetic profiles. The introduction of fluorine can block metabolic pathways, increase cell membrane permeability, and enhance binding affinity to target proteins. For instance, this compound has been utilized in the synthesis of novel chemokine antagonists.

-

Agrochemical Innovation : In the development of new pesticides and herbicides, fluorination can lead to compounds with greater potency, stability, and selectivity. This allows for lower application rates and potentially reduced environmental impact.

-

Material Science : While less common, the 2,3-difluorobenzyl group can be incorporated into polymers or specialty materials. The fluorine atoms can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |

| Combustible Liquid | GHS07 (Exclamation Mark) | Warning | H227: Combustible liquid.[1] |

Note: This compound is also a lachrymator, causing irritation and tearing of the eyes.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection : If there is a risk of inhalation, use a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK).

-

-

Handling Advice : Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[1]

Emergency Procedures

-

In case of Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It should be stored in a designated corrosives area.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical research, agrochemical synthesis, and material science. Its strategic importance lies in its ability to efficiently introduce a 2,3-difluorobenzyl moiety, a structural motif known to confer beneficial properties such as enhanced metabolic stability and binding affinity. A thorough understanding of its chemical properties, synthetic routes, and stringent safety requirements is paramount for its effective and safe utilization. As research continues to push the boundaries of molecular design, the role of specialized building blocks like this compound will undoubtedly continue to expand.

References

A Comprehensive Technical Guide to the Safe Handling of 2,3-Difluorobenzyl Bromide for Research and Development Professionals

Introduction: 2,3-Difluorobenzyl bromide is a substituted aromatic compound widely utilized as a key building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its utility in creating complex molecular architectures is significant. However, its chemical reactivity also presents considerable hazards, including severe corrosivity and lachrymatory properties. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and technical data. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Core Hazard Profile and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance that poses multiple risks. It is a combustible liquid that causes severe skin burns and eye damage and may be corrosive to metals.[1] Its vapors are also lachrymatory, meaning they are a potent eye irritant that causes tearing.[2][3]

Expert Insight: The primary hazard stems from its reactivity as a benzylic bromide. The bromine atom is a good leaving group, making the compound a potent alkylating agent. This reactivity allows it to readily react with biological nucleophiles, such as water, amines, and thiols found in skin, eyes, and mucous membranes, leading to the formation of hydrobromic acid (HBr) and subsequent chemical burns.[4][5]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |

| Danger [1] |

| Corrosive to Metals | H290: May be corrosive to metals. |

| Warning |

| Flammable Liquids | H227: Combustible liquid. |

| Warning |

Section 2: Physicochemical Properties

A thorough understanding of a chemical's physical properties is essential for designing safe experiments and storage solutions.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | α-Bromo-2,3-difluorotoluene | [1] |

| CAS Number | 113211-94-2 | [1] |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.628 g/mL at 25 °C | [1] |

| Flash Point | 90 °C (194 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.528 | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases, moisture | [6][7] |

Expert Insight: The high density of this liquid means that a small volume can represent a significant mass and molar quantity. The flash point of 90°C indicates that while it is not classified as highly flammable, it can be ignited if heated, necessitating the avoidance of ignition sources during handling.[1] The compound is also moisture-sensitive; exposure to water can lead to hydrolysis, releasing corrosive HBr gas.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is non-negotiable when handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Directive: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood.[7]

Causality: This is a mandatory control for three primary reasons:

-

Inhalation Hazard: The compound's vapors are corrosive and damaging to the entire respiratory tract.[4] A fume hood provides constant exhaust ventilation to capture these vapors at the source.

-

Lachrymatory Effect: Even minute quantities of vapor can cause intense eye irritation and tearing, which can be incapacitating and lead to secondary accidents.[2][3]

-

Containment: In the event of an accidental spill, the fume hood provides primary containment, preventing the spread of the corrosive liquid into the laboratory.

Mandatory Personal Protective Equipment (PPE)

The following PPE provides the final barrier of protection and must be worn at all times when there is any risk of exposure.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[8] Double-gloving is strongly recommended.[9]

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[1][6]

-

Causality: Standard safety glasses do not provide adequate protection from splashes or the pervasive, irritating vapors.[8] A face shield protects the entire face from splashes of this highly corrosive material.

-

-

Body Protection: A flame-resistant lab coat, worn over personal clothing, is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.[6] Gowns should be solid-front with tight-fitting cuffs.[8]

-

Respiratory Protection: For situations where fume hood use is not possible or in the case of a large spill, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK as per EN14387) is necessary.[1][6] Respirator use must be in accordance with a formal respiratory protection program.

Section 4: Standard Operating Protocol for Handling and Dispensing

This protocol provides a self-validating workflow for the routine handling of this compound.

Step 1: Pre-Handling Preparation

-

Don all required PPE as specified in Section 3.

-

Verify that the chemical fume hood is operational (check airflow monitor) and that the sash is at the appropriate working height.

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]

-

Prepare all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood to minimize movement in and out of the containment area.

-

Place a chemical-absorbent pad on the work surface of the fume hood.

Step 2: Dispensing the Reagent

-

Secure the reagent bottle in the fume hood.

-

Slowly open the container, being mindful of any potential pressure buildup.

-

For liquid transfer, use a gastight syringe or a cannula technique for air-sensitive reactions. Avoid pouring directly from the bottle when possible to minimize splash risk.

-

Once the desired amount is transferred, securely close the primary container.

-

Wipe the exterior of the primary container with a damp cloth (if safe to do so) to remove any residue before returning to storage.

Step 3: Post-Handling and Cleanup

-

Quench or clean any contaminated glassware within the fume hood using an appropriate procedure.

-

Wipe down the work surface of the fume hood.

-

Dispose of all contaminated disposables (gloves, absorbent pads, pipette tips) in a designated, sealed hazardous waste container.

-

Remove PPE in the correct order (gloves first), avoiding self-contamination.

-

Wash hands and forearms thoroughly with soap and water after exiting the lab.[7]

Workflow for Safe Handling

References

- 1. 2,3-ジフルオロベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.no [fishersci.no]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pppmag.com [pppmag.com]

- 9. qualia-bio.com [qualia-bio.com]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,3-Difluorobenzyl Bromide

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. 2,3-Difluorobenzyl bromide is a key building block in this endeavor, providing a reactive handle for the incorporation of the 2,3-difluorobenzyl moiety. The reactivity of this reagent is fundamentally governed by the electrophilicity of its benzylic carbon. This guide provides a detailed analysis of the electronic factors that determine this electrophilicity, contextualizing its reactivity within the broader landscape of substituted benzyl halides. We will dissect the interplay of inductive and resonance effects, present a framework for predicting reactivity using linear free-energy relationships, and provide a practical experimental protocol for its application in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.

The Benzylic Position: A Site of Privileged Reactivity

The carbon atom directly attached to a benzene ring, known as the benzylic position, exhibits unique reactivity.[1][2] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance. In the context of nucleophilic substitution reactions, the departure of a leaving group from the benzylic carbon can proceed through an S(_N)1 or S(_N)2 mechanism, or a borderline pathway, depending on the substitution pattern of the ring, the nature of the leaving group, the nucleophile, and the solvent.

-

S(_N)1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is significantly enhanced by the delocalization of the positive charge into the (\pi)-system of the aromatic ring.[3]

-

S(N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon as the leaving group departs. The rate of this reaction is sensitive to steric hindrance and the electronic nature of the benzylic carbon.[4]

The electrophilicity of the benzylic carbon is a critical determinant of its susceptibility to nucleophilic attack. This property is profoundly influenced by the electronic nature of substituents on the aromatic ring.

The Electronic Influence of 2,3-Difluoro Substitution

The presence of two fluorine atoms on the aromatic ring of this compound introduces a complex interplay of electronic effects that ultimately govern the electrophilicity of the benzylic carbon. Fluorine is the most electronegative element, leading to strong electronic perturbations. These effects can be deconstructed into two primary components: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect.[5] This effect is transmitted through the sigma bonds of the molecule, leading to a decrease in electron density at the carbon atoms of the benzene ring and, consequently, at the benzylic carbon. This polarization increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity. In this compound, the cumulative inductive effect of two fluorine atoms significantly enhances the electrophilic character of the benzylic carbon.

-

Resonance Effect (+R): The fluorine atoms, possessing lone pairs of electrons, can also donate electron density to the (\pi)-system of the benzene ring through resonance.[6][7] This effect is most pronounced at the ortho and para positions relative to the substituent. However, for fluorine, the +R effect is weak due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring.[8]

In the case of fluorinated benzenes, the strong -I effect generally outweighs the weak +R effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[9] For this compound, both fluorine atoms exert a strong -I effect, which is additive. The fluorine at position 2 is ortho to the benzylic carbon, and the fluorine at position 3 is meta. Both positions effectively withdraw electron density from the benzylic carbon through the sigma framework.

Figure 1: Dominant electronic effects in this compound.

Quantifying Reactivity: A Hammett-based Approach

While a qualitative understanding of electronic effects is useful, a quantitative prediction of reactivity can be achieved through linear free-energy relationships, most notably the Hammett equation.[10][11] The Hammett equation, in its simplest form for reaction rates, is:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

For reactions involving the formation of a positive charge at the benzylic position in the transition state (as in an S(_N)1 reaction or an S(_N)2 reaction with significant charge separation), a modified substituent constant, σ⁺, is often used to account for through-conjugation.[12]

A negative ρ value indicates that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups. For S(_N)2 reactions of benzyl halides, the ρ value is typically small and can be positive or negative depending on the specific reaction, while for S(_N)1 reactions, ρ is large and negative.[13]

For an S(_N)2 reaction, the effect is more nuanced. The increased partial positive charge on the benzylic carbon would make it more susceptible to nucleophilic attack. Therefore, for S(_N)2 reactions, this compound is expected to be more reactive than benzyl bromide.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile/Water and Predicted Reactivity of this compound

| Substituent | Relative Rate (k/k₀) | Predominant Mechanism | Predicted Relative Rate for this compound |

| 4-Methoxy | 2.2 x 10⁸ | S(_N)1 | |

| 4-Methyl | 1.9 x 10⁶ | S(_N)1 | |

| H | 1 | S(_N)2/borderline | |

| 4-Chloro | 0.22 | S(_N)2 | |

| 3-Nitro | 0.0016 | S(_N)2 | |

| 3,4-Dinitro | 1.1 x 10⁻⁸ | S(_N)2 | |

| 2,3-Difluoro | S(_N)2 | > 1 (for S(_N)2) |

Data for benzyl chlorides adapted from Richard, J. P., et al. (2014).[5] The reactivity of benzyl bromides follows similar trends, though the absolute rates are faster due to the better leaving group ability of bromide.

Computational Insights: Visualizing Electrophilicity

Computational chemistry provides powerful tools for visualizing the electronic properties of molecules. An electrostatic potential (ESP) map illustrates the charge distribution on the van der Waals surface of a molecule.[14][15] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an ESP map would be expected to show a significant region of positive potential around the benzylic carbon and its attached hydrogen atoms. This is a direct consequence of the strong inductive electron withdrawal by the two fluorine atoms and the bromine atom. A comparison with the ESP map of unsubstituted benzyl bromide would reveal a more intense blue region on the benzylic carbon of the difluorinated compound, visually confirming its enhanced electrophilicity.

Figure 2: Workflow for generating an electrostatic potential map.

Experimental Protocol: Application in Nucleophilic Substitution

The enhanced electrophilicity of the benzylic carbon in this compound makes it an excellent substrate for S(_N)2 reactions. The following protocol provides a representative procedure for the synthesis of a benzyl ether, a common transformation in drug discovery and organic synthesis. This protocol is adapted from established methods for nucleophilic substitution on benzyl halides.[16][17][18]

Reaction: Synthesis of 1-(benzyloxymethyl)-2,3-difluorobenzene

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Preparation: In the reaction flask, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.

-

Substrate Addition: To the stirred solution of sodium methoxide, add this compound (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired benzyl ether.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the benzylic CH₂Br signal (typically around 4.5 ppm) and the appearance of a new benzylic CH₂O signal (typically around 4.3-4.7 ppm) and a methoxy singlet (around 3.3 ppm) would indicate product formation.

Conclusion

The electrophilicity of the benzylic carbon in this compound is significantly enhanced by the cumulative electron-withdrawing inductive effects of the two fluorine atoms. This makes it a highly effective reagent for introducing the 2,3-difluorobenzyl moiety via nucleophilic substitution reactions, particularly those proceeding through an S(_N)2 mechanism. While the same electronic effects would disfavor an S(_N)1 pathway by destabilizing the carbocation intermediate, the increased reactivity in concerted substitutions makes it a valuable tool for synthetic chemists. A thorough understanding of these underlying electronic principles, supported by predictive frameworks like the Hammett equation and computational visualization techniques, enables the rational design of synthetic strategies and the effective application of this important fluorinated building block.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. web.viu.ca [web.viu.ca]

- 14. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 18. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Influence of Fluorine Atoms on the Reactivity of 2,3-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the chemical reactivity of 2,3-Difluorobenzyl bromide, a critical building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring introduces a fascinating interplay of electronic effects that significantly modulates the reactivity of the benzylic bromide. This document will dissect the dual nature of fluorine's electronic influence—its potent inductive withdrawal and subtle mesomeric donation—to explain the resulting impact on nucleophilic substitution reactions at the benzylic carbon. By understanding these principles, researchers can better predict reaction outcomes and leverage the unique properties of this reagent for the synthesis of advanced molecular architectures.

Introduction: The Strategic Role of Fluorine in Modulating Reactivity

Benzyl bromide is a cornerstone electrophile in organic synthesis, valued for its ability to introduce the versatile benzyl group. Its reactivity is primarily governed by its capacity to undergo nucleophilic substitution reactions via both SN1 and SN2 pathways. The stability of the intermediate benzyl carbocation, facilitated by resonance delocalization of the positive charge into the aromatic ring, makes even this primary halide amenable to an SN1 mechanism, a characteristic typically reserved for tertiary halides.[1][2]

In the fields of drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity.[3] When appended to a benzyl bromide scaffold, fluorine atoms do more than just modify the downstream properties of the final product; they fundamentally alter the reactivity of the starting material itself. This compound serves as an exemplary case study of this principle, where the specific substitution pattern imparts unique electronic characteristics that dictate its behavior in chemical transformations.[3]

The Dichotomy of Fluorine's Electronic Effects

To comprehend the reactivity of this compound, one must first appreciate the dual electronic nature of fluorine when bonded to an aromatic system. Fluorine exerts two opposing electronic forces simultaneously: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[4] This effect polarizes the C-F bond and reduces electron density on the attached carbon and, to a lesser extent, adjacent atoms in the ring.[5]

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene ring.[6] This donation of electron density partially counteracts the inductive withdrawal.

Crucially, for halogens, the strong inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the benzene ring towards electrophilic aromatic substitution.[7][8] However, this balance of forces has more nuanced consequences for reactions occurring at a benzylic position, as we will explore.

Reactivity of the Parent System: Benzyl Bromide as a Baseline

Unsubstituted benzyl bromide exhibits a flexible reactivity profile, capable of reacting through both SN1 and SN2 pathways depending on the reaction conditions.[9][10]

-

SN1 Pathway: Favored in polar, protic solvents, this mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzyl carbocation.[2][11] The planarity of this carbocation allows a nucleophile to attack from either face.

-

SN2 Pathway: Favored by strong nucleophiles in polar, aprotic solvents, this is a concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon in a "backside attack," displacing the bromide ion in a single step.[12] This pathway is sensitive to steric hindrance around the reaction center.

The remarkable stability of the benzyl carbocation makes the SN1 pathway unusually accessible for a primary halide.[1] Any substitution on the aromatic ring will influence this stability and, consequently, the preferred reaction mechanism.

The Specific Influence of the 2,3-Difluoro Substitution Pattern

The placement of fluorine atoms at the C2 (ortho) and C3 (meta) positions creates a unique electronic environment that directly impacts the benzylic carbon.

4.1. Combined Electronic Effects on the Benzylic Center

The two fluorine atoms strongly withdraw electron density from the aromatic ring through their combined inductive (-I) effects. The C2-fluorine is particularly influential due to its proximity to the benzylic carbon. This potent electron withdrawal has two major consequences for nucleophilic substitution reactions:

-

Destabilization of the Benzyl Carbocation: The powerful electron-withdrawing field created by the two fluorine atoms significantly destabilizes the formation of an adjacent positive charge. A benzyl carbocation intermediate, critical for the SN1 pathway, becomes considerably higher in energy and therefore less favorable to form.

-

Increased Electrophilicity of the Benzylic Carbon: The same inductive withdrawal that destabilizes a carbocation makes the neutral benzylic carbon (C-Br) more electron-deficient, or "harder." This enhances its electrophilicity, making it a more attractive target for nucleophilic attack.

The mesomeric (+M) electron-donating effect of the fluorine atoms is largely overridden by the powerful inductive pull and is less effective at stabilizing an adjacent carbocation compared to its influence on electrophilic aromatic substitution.

4.2. Mechanistic Consequences: Favoring the SN2 Pathway

The net result of these electronic shifts is a strong predisposition for this compound to react via an SN2 mechanism .

-

SN1 Pathway Suppression: The significant energetic penalty associated with forming the difluorobenzyl carbocation strongly disfavors the SN1 mechanism. Solvolysis reactions that might proceed via an SN1 pathway for unsubstituted benzyl bromide are expected to be much slower for the 2,3-difluoro analogue.[13]

-

SN2 Pathway Enhancement: The increased electrophilicity of the benzylic carbon makes it more susceptible to a direct, concerted attack by a nucleophile. This accelerates the rate of SN2 reactions compared to what might be expected from steric considerations alone. While the ortho-fluorine does introduce some steric bulk, its electronic effect on the reaction rate is dominant. Studies on related systems show that neighboring pi bonds can stabilize the transition state of SN2 reactions, which can further enhance reactivity.[14]

Practical Implications and Experimental Considerations

The predictable SN2 reactivity of this compound makes it a valuable reagent for reliably forming C-N, C-O, and C-S bonds in complex molecule synthesis.

-

Predictability: Researchers can be confident that reactions with strong nucleophiles will proceed via a clean SN2 mechanism, minimizing side products that could arise from carbocation rearrangements or elimination, which can be concerns in SN1 processes.

-

Tuning Reactivity: The electron-withdrawing nature of the fluorine atoms provides a handle to tune the reactivity of the benzyl bromide moiety. This allows for selective reactions in the presence of other, less activated electrophilic sites.

Example Experimental Protocol: N-Alkylation

This protocol provides a general method for the N-alkylation of a primary amine with this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) (anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the suspension. K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr byproduct.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.1 eq) to the reaction mixture dropwise.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2,3-difluorobenzyl) amine.

Safety Note: Benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

The two fluorine atoms in this compound exert a profound influence on its reactivity, primarily through a dominant electron-withdrawing inductive effect. This effect simultaneously destabilizes the benzylic carbocation necessary for an SN1 reaction while increasing the electrophilicity of the benzylic carbon, thereby promoting the SN2 pathway. This clear mechanistic preference enhances the utility of this compound as a reliable and predictable building block in synthetic chemistry, allowing researchers to strategically incorporate the difluorobenzyl moiety into complex target molecules with high control and efficiency.

References

- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 2. quora.com [quora.com]

- 3. nbinno.com [nbinno.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. quora.com [quora.com]

- 11. organicchemistryguide.com [organicchemistryguide.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

spectroscopic data (NMR, IR, MS) of 2,3-Difluorobenzyl bromide

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluorobenzyl Bromide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 113211-94-2; Molecular Formula: C₇H₅BrF₂; Molecular Weight: 207.02 g/mol ) is a key reagent used to introduce the 2,3-difluorobenzyl moiety into target structures.

Given its role as a critical synthetic intermediate, the unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings, field-proven experimental protocols, and the interpretation of the resulting spectral data, providing researchers with a self-validating framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is essential to resolve its structure completely. The presence of fluorine provides a unique spectroscopic handle, as the ¹⁹F nucleus is 100% abundant and highly sensitive.[1]

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.

Methodology:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it solubilizes the analyte well and its residual proton and carbon signals do not interfere with the regions of interest.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. For ¹⁹F NMR, chemical shifts are typically referenced externally to a standard like CFCl₃ (0 ppm).[2]

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹⁹F NMR: Acquire with ¹H decoupling to simplify spectra initially, followed by a ¹H-coupled experiment to observe H-F couplings. A longer relaxation delay (5-10 seconds) may be necessary for accurate integration.[3]

-

¹³C NMR: Acquire with ¹H broadband decoupling (e.g., using a WALTZ-16 sequence) to produce sharp singlets for each unique carbon, enhancing the signal-to-noise ratio. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Interpretation and Expected Spectra

The substitution pattern of this compound gives rise to a unique and predictable set of NMR signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct regions: the aliphatic region for the benzylic protons and the aromatic region.

-

Benzylic Protons (-CH₂Br): A sharp singlet is expected around δ 4.5 ppm . This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. By comparison, the benzylic protons in 2,4-difluorobenzyl bromide and 2,6-difluorobenzyl bromide appear at approximately 4.47 ppm and 4.53 ppm, respectively.[4][5]

-

Aromatic Protons (Ar-H): The three aromatic protons are chemically non-equivalent and will couple to each other and to the two fluorine atoms, resulting in a complex, overlapping multiplet system between δ 6.9 and 7.4 ppm . The specific splitting patterns are governed by ortho, meta, and para H-H coupling constants, as well as multi-bond H-F couplings, which can be significantly larger.[6]

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly diagnostic for this molecule.

-

Chemical Shifts: Two distinct signals are expected for the F-2 and F-3 nuclei, likely in the aromatic fluorine region of δ -110 to -160 ppm .[6] The exact chemical shifts depend on the electronic environment.

-

Coupling: The two fluorine atoms will exhibit a significant three-bond F-F coupling (³JFF). Furthermore, each fluorine signal will be split into a complex multiplet due to couplings with the aromatic protons (typically ortho ³JHF > meta ⁴JHF > para ⁵JHF).[6]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals, confirming the molecular asymmetry.

-

Benzylic Carbon (-CH₂Br): Expected around δ 30-35 ppm .

-

Aromatic Carbons: Four signals are expected for the carbons not directly bonded to fluorine, in the typical aromatic region of δ 110-140 ppm .[7]

-

Fluorine-Bearing Carbons (C-F): Two distinct signals are expected for C-2 and C-3. These signals will appear as doublets due to strong one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). These carbons are expected in the δ 140-165 ppm region.[8]

Data Summary and Visualization

The predicted NMR data provides a clear fingerprint for the molecule's structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~4.5 | s (singlet) | - | -CH₂Br |

| ¹H | 6.9 - 7.4 | m (multiplet) | JHH, JHF | Ar-H |

| ¹³C | ~30-35 | t (triplet, ¹JCH) | ~150 | -CH₂Br |

| ¹³C | 110 - 140 | d (doublet, ¹JCH) | ~160 | Ar-C |

| ¹³C | 140 - 165 | d (doublet, ¹JCF) | Large (~250) | Ar-CF |

| ¹⁹F | -110 to -160 | m (multiplet) | JFF, JHF | Ar-F |

The intricate coupling network within the aromatic ring is key to confirming the 2,3-substitution pattern.

Caption: Key J-coupling relationships in the aromatic system.

Infrared (IR) Spectroscopy: Functional Group Analysis

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: FT-IR Data Acquisition

For a liquid sample like this compound, the procedure is straightforward.

Methodology (Neat Liquid Film):

-

Sample Application: Place a single drop of the neat liquid onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[9]

-

Film Formation: Place a second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.

-

Data Acquisition: Mount the plates in the spectrometer's sample holder.

-

Background Collection: First, run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a single drop of the liquid placed directly on the ATR crystal.[10]

Data Interpretation and Expected Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic and haloalkane moieties.

Table 2: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Benzylic -CH₂ |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

| 600 - 500 | Medium-Strong | C-Br Stretch | Alkyl-Bromide |

The most intense and diagnostic peaks will be the C-F stretching bands, as the C-F bond is highly polarized. The C-Br stretch appears in the low-frequency fingerprint region.[11]

Visualization: FT-IR Analysis Workflow

Caption: Standard workflow for FT-IR sample analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. Electron Impact (EI) is a common high-energy ionization technique that generates reproducible fragmentation.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile compound like this compound, as it separates the analyte from impurities before detection.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Use a split/splitless injector at ~250°C.

-

Column: A nonpolar capillary column, such as a DB-5MS, is suitable.[12]

-

Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

-

MS Detection:

-

Ionization: Use standard Electron Impact (EI) ionization at 70 eV.[12]

-

Analyzer: A quadrupole mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Interpretation and Fragmentation Analysis

The mass spectrum provides a unique fragmentation fingerprint.

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 206 and m/z 208 . The presence of this characteristic "doublet" is definitive proof of a monobrominated compound.

-

Base Peak: The most stable fragment, and thus the most abundant peak (base peak), is expected from the loss of the bromine radical (•Br) via benzylic cleavage. This results in the formation of the 2,3-difluorobenzyl cation at m/z 127 . This fragmentation is highly characteristic of benzyl halides.[13]

-

Other Fragments: Further fragmentation of the m/z 127 ion, such as the loss of a neutral HF molecule, could potentially lead to a fragment at m/z 107.

Data Summary and Visualization

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z (mass/charge) | Predicted Relative Intensity | Identity of Fragment |

|---|---|---|

| 208 | Medium | [C₇H₅⁸¹BrF₂]⁺ (M+2 peak) |